molecular formula C13H15NO3 B11652317 2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester CAS No. 26924-22-1

2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester

Cat. No.: B11652317
CAS No.: 26924-22-1
M. Wt: 233.26 g/mol
InChI Key: QDGPMUHTLVHFAR-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylamino)-3-methyl-2-butenoate is an organic compound with a complex structure that includes a benzoylamino group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzoylamino)-3-methyl-2-butenoate typically involves the reaction of benzoyl chloride with methyl 3-amino-2-butenoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(benzoylamino)-3-methyl-2-butenoate may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature and pressure, are crucial for achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-methyl-2-butenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-methyl-2-butenoate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(benzoylamino)-3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active components, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzoylamino)-3-methylbutanoate
  • Ethyl 2-(benzoylamino)-3-methyl-2-butenoate
  • Methyl 2-(benzoylamino)-3-ethyl-2-butenoate

Uniqueness

Methyl 2-(benzoylamino)-3-methyl-2-butenoate is unique due to its specific structural features, such as the presence of both a benzoylamino group and a methyl ester. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-benzamido-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)11(13(16)17-3)14-12(15)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGPMUHTLVHFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349687
Record name 2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26924-22-1
Record name 2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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